N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Description
“N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine” is a derivative of Pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been reported to have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines-based compounds have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ absorption and emission behaviors.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . This suggests that the compound might interfere with the synthesis of purine nucleotides, thereby affecting DNA and RNA synthesis.
Result of Action
Compounds with similar structures have shown significant inhibitory activity . This suggests that the compound might inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes.
Action Environment
The stability of similar compounds under exposure to extreme ph has been studied . This suggests that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, as a member of the pyrazolo[1,5-a]pyrimidines family, has been found to interact with various enzymes and proteins. For instance, some pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of CDK2, a cyclin-dependent kinase crucial for cell cycle progression . The interaction between these compounds and CDK2 involves essential hydrogen bonding with Leu83 .
Cellular Effects
Related compounds have shown significant inhibitory effects on the growth of various cell lines . For example, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme in cell cycle progression . This inhibition is achieved through essential hydrogen bonding with Leu83 in the active site of CDK2 .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have shown good photobleaching performance when continuously excited at 365 nm with a xenon lamp .
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-3-18-15-12-13(2)21-17(22-15)24-10-8-23(9-11-24)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXPHTYJVIDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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